2-bromo-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
2-bromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N. It is characterized by the presence of a bromine atom and a trifluoroethyl group attached to an aniline moiety.
Scientific Research Applications
2-bromo-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
2-bromo-N-(2,2,2-trifluoroethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity (Category 4) . In case of inhalation of fumes, aerosols, or combustion products, it is advised to remove the person from the contaminated area . Ingestion should be treated by immediately giving a glass of water .
Mechanism of Action
Target of Action
It is known that similar compounds can affect the respiratory system .
Biochemical Pathways
Related compounds have been studied in rats, showing metabolic fate and urinary excretion .
Result of Action
It’s known that similar compounds can have an antimicrobial effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-(2,2,2-Trifluoroethyl)aniline . These factors could include temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of aniline with 2,2,2-trifluoroethyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce nitro compounds or amines, respectively .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(trifluoromethyl)aniline
- 3-bromo-N-(2,2,2-trifluoroethyl)aniline
- 2-chloro-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
2-bromo-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific combination of bromine and trifluoroethyl groups attached to the aniline moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-N-(2,2,2-trifluoroethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDTGOTUBVJFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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